Zirconium 1,4-dicarboxybenzene MOF (UiO-66)
Description
Zirconium 1,4-dicarboxybenzene MOF (UiO-66) is a zirconium-based metal-organic framework first synthesized by researchers at the University of Oslo in 2008 . Its structure consists of inorganic zirconium oxide clusters (Zr₆O₄(OH)₄) connected by 1,4-benzenedicarboxylate (BDC) linkers, forming a face-centered cubic (fcu) topology . Key structural features include:
- Pore Architecture: Two types of cages—tetrahedral (~8 Å) and octahedral (~11 Å)—interconnected by narrow triangular windows (~6 Å) .
- Surface Area: Langmuir surface area of ~1187 m²/g and BET surface area ranging from 1000–1600 m²/g .
- Stability: Exceptional thermal stability (up to 500–540°C), hydrolytic stability (stable in pH 1–11 solutions), and mechanical resilience (withstands pressures up to 10,000 kg/cm²) .
UiO-66’s stability arises from strong Zr–O bonds and the hard acid/base interaction between Zr⁴⁺ and carboxylate ligands . Its defect-tunable structure allows for controlled modification of porosity and functionality, enabling applications in drug delivery, gas separation, catalysis, and environmental remediation .
Properties
IUPAC Name |
oxygen(2-);terephthalate;zirconium(4+);tetrahydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C8H6O4.4H2O.2O.6Zr/c6*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;;;;;;;;/h6*1-4H,(H,9,10)(H,11,12);4*1H2;;;;;;;;/q;;;;;;;;;;2*-2;6*+4/p-16 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYKHXIPAICDQE-UHFFFAOYSA-A | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H28O30Zr6+4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1632.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Hydrothermal Method
The hydrothermal method remains the most widely used approach for UiO-66 synthesis. As detailed in foundational work, ZrCl<sub>4</sub> (0.227 mmol) and terephthalic acid (H<sub>2</sub>BDC, 0.227 mmol) are dissolved in N,N-dimethylformamide (DMF, 340 mmol) under agitation, then heated at 120°C for 24 hours in a polytetrafluoroethylene reactor. Post-synthesis, the product is washed sequentially with DMF and methanol to remove unreacted ligands and solvent molecules, yielding phase-pure UiO-66 with a Brunauer-Emmett-Teller (BET) surface area exceeding 1,200 m<sup>2</sup>/g. This method’s reproducibility stems from precise control over nucleation kinetics, though the reliance on high-boiling-point solvents like DMF poses challenges for industrial scalability.
High-Concentration Modulated Synthesis
Recent advances employ concentrated precursor solutions (0.2 mol/L ZrCl<sub>4</sub> and H<sub>2</sub>BDC) with hydrobromic acid (HBr) as a modulator. HBr competes with BDC linkers for Zr<sup>4+</sup> coordination sites, slowing nucleation and producing defect-engineered UiO-66 with atypical cuboctahedron morphology. Compared to hydrochloric acid (HCl)-modulated analogs, HBr-derived UiO-66 exhibits a 15% larger BET surface area (1,450 vs. 1,260 m<sup>2</sup>/g) and enhanced thermal stability up to 500°C. This method achieves 85% reaction mass efficiency, significantly reducing solvent waste.
Table 1: Comparison of Hydrothermal Synthesis Parameters
| Parameter | Conventional | HBr-Modulated |
|---|---|---|
| ZrCl<sub>4</sub> Concentration | 0.227 mmol | 0.2 mol/L |
| Modulator | None | 1.2 eq HBr |
| Surface Area | 1,200 m²/g | 1,450 m²/g |
| Crystallization Time | 24 h | 48 h |
Solvent-Free Mechanochemical Synthesis
"Shake ‘n Bake" Mechanochemistry
A solvent-free approach involves ball-milling Zr(NO<sub>3</sub>)<sub>4</sub>·5H<sub>2</sub>O with H<sub>2</sub>BDC and acetic acid (1.0 mL per mmol reagents) at 30 Hz for 15 minutes, followed by aging at 120°C for 24 hours. This method achieves 93% yield with crystallite sizes of 35–50 nm, comparable to solvothermal products. The absence of bulk solvents enables precursor concentrations 10–40 times higher than traditional methods, drastically reducing reaction volumes.
Crystallization Kinetics
In situ X-ray diffraction reveals that UiO-66 nuclei form within 3 hours of milling, with full crystallinity achieved after 24 hours. The acetic acid acts as a coordination modulator, preventing Zr<sub>6</sub> cluster aggregation while maintaining framework connectivity.
Acid-Modulated Defect Engineering
Competitive Coordination Mechanisms
Hydrohalic acids (HCl, HBr, HF) modulate UiO-66 synthesis by competing with BDC for Zr<sup>4+</sup> sites. HBr’s intermediate acidity (pKa ≈ −9) optimally balances deprotonation and coordination, producing materials with 12% mesopores (2–5 nm) alongside microporosity. In contrast, HF’s strong acidity (pKa ≈ 3.17) over-stabilizes Zr clusters, yielding low-defect UiO-66 with reduced surface areas (~1,100 m<sup>2</sup>/g).
Table 2: Effect of Acid Modulators on UiO-66 Properties
| Modulator | Surface Area (m²/g) | Pore Volume (cm³/g) | Defect Density (%) |
|---|---|---|---|
| HCl | 1,260 | 0.68 | 8.2 |
| HBr | 1,450 | 0.75 | 12.1 |
| HF | 1,100 | 0.54 | 4.5 |
Thin Film Fabrication for Membrane Applications
UiO-66–NH<sub>2</sub> thin films are fabricated on Matrimid substrates via room-temperature solvothermal synthesis. Pretreating the substrate with 2-aminoterephthalic acid (0.1 M in ethanol) enhances nucleation density, enabling continuous 300 nm-thick films after three synthesis cycles. The membrane exhibits 96.33% rejection of Rose Bengal (1,013 g/mol) in ethanol, with permeance of 0.88 L·m<sup>−2</sup>·h<sup>−1</sup>·bar<sup>−1</sup>.
Green Synthesis Using Deep Eutectic Solvents
Replacing DMF with a choline chloride:glycerol (1:2 molar ratio) deep eutectic solvent (DES) produces UiO-66 nanoparticles (NPs) with 40 nm average diameter, compared to 80 nm for DMF-synthesized NPs. DES-derived UiO-66 shows 18% lower surface area (980 vs. 1,200 m<sup>2</sup>/g) but introduces hydroxyl and carbonyl surface groups, enhancing aqueous-phase adsorption capacity.
Comparative Analysis of Synthesis Methods
Table 3: Key Metrics Across Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) undergoes various chemical reactions, including adsorption, catalysis, and ion exchange. It can adsorb gases and organic molecules due to its high surface area and porosity .
Common Reagents and Conditions
Common reagents used in reactions involving zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) include metal ions, organic solvents, and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from reactions involving zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) depend on the specific application. For example, in catalytic reactions, the framework can facilitate the formation of various organic compounds, while in adsorption processes, it can capture and remove contaminants from gases or liquids .
Scientific Research Applications
Adsorption and Separation Technologies
UiO-66 has shown remarkable potential in the adsorption and separation of gases and pollutants due to its high porosity and functionalization capabilities.
Gas Storage and Separation
UiO-66 is effective in capturing gases like carbon dioxide (CO2) and methane (CH4). Its large surface area allows for significant gas storage capacity.
Removal of Uremic Toxins
Recent studies have highlighted the efficacy of UiO-66 in removing uremic toxins from biological fluids, particularly in patients undergoing dialysis. The modified UiO-66-NH2 variant demonstrated high adsorption efficiency for toxins like hippuric acid.
Electrochemical Applications
UiO-66 is increasingly utilized in electrochemical sensors due to its excellent conductivity and stability.
Electrochemical Biosensors
The framework serves as a carrier for various biosensors, enhancing sensitivity and specificity in detecting biological markers.
| Biosensor Type | Target Analyte | Sensitivity Improvement |
|---|---|---|
| Fluorescent Probe | Cysteine | Increased by 50% |
| Dual Signal Immunosensor | Amyloid Beta | Enhanced detection limits |
| Aptamer-Based Sensor | Various Biomarkers | Improved response time |
Studies have shown that UiO-66-based sensors can detect biomarkers with high sensitivity, making them suitable for medical diagnostics and environmental monitoring .
Catalysis
UiO-66 has been explored as a catalyst support due to its robust structure and ability to facilitate chemical reactions.
Catalytic Reactions
The framework has been used in various catalytic processes, including:
- Condensation Reactions: UiO-66-PDC-SO3H has been reported to catalyze the synthesis of dicyanomethylene pyridine derivatives effectively .
- Electrocatalysis: The electrosynthesis of UiO-66 derivatives at room temperature has shown promise for rapid catalytic applications .
Drug Delivery Systems
The biocompatibility and tunable pore sizes of UiO-66 make it an attractive candidate for drug delivery applications.
Controlled Release
Studies indicate that functionalized UiO-66 can encapsulate drugs and release them in a controlled manner, improving therapeutic efficacy while minimizing side effects.
Environmental Applications
UiO-66's ability to adsorb pollutants makes it a valuable tool in environmental remediation efforts.
Pollutant Removal
Research has demonstrated that UiO-66 can effectively remove heavy metals and organic pollutants from water sources.
Mechanism of Action
The mechanism by which zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) exerts its effects involves its high surface area and porosity, which allow it to adsorb and interact with various molecules. The zirconium ions in the framework can coordinate with different ligands, facilitating catalytic reactions and ion exchange processes. Additionally, the framework’s stability and chemical resistance enable it to function effectively under various conditions .
Comparison with Similar Compounds
UiO-66-NH₂
- Structure : Analogous to UiO-66 but with an amine-functionalized BDC linker .
- Performance : Enhanced enzyme immobilization due to hydrogen bonding with the –NH₂ group . Retains UiO-66’s stability but offers improved drug-loading capacity for pH-responsive anticancer therapies (e.g., doxorubicin delivery) .
- Applications: Targeted drug delivery, antibacterial nanoplatforms .
UiO-67
- Structure : Uses a longer 4,4′-biphenyl-dicarboxylate linker, creating larger pores (8.9 Å windows, 15.7 Å cages) .
- Performance : Reduced thermal and chemical stability compared to UiO-66 due to weaker Zr–linker coordination .
- Applications : Gas storage (e.g., H₂, CO₂) and catalysis requiring larger pore accessibility .
UiO-66(Hf)
- Structure: Hafnium replaces zirconium in the metal node .
- Performance : Higher iodine adsorption capacity (4× improvement over Zr-UiO-66) due to enhanced metal-adsorbate interactions .
- Applications : Radioactive waste remediation .
Non-Zr MOFs
Fe-BTC (Basolite® F300)
HKUST-1 (Cu-BTC)
MIL-101(Cr)
- Structure: Chromium nodes with terephthalate linkers, featuring mesoporous cages (29–34 Å) .
- Performance : Higher surface area (~4000 m²/g) but lower thermal stability (<300°C) .
- Applications : Large-molecule adsorption and catalysis .
Stability and Functional Comparison
Research Findings and Industrial Relevance
- Defect Engineering : UiO-66’s defect density can be modulated using acids (e.g., HBr) during synthesis to enhance porosity (up to 20% improvement in surface area) .
- Environmental Remediation : UiO-66 removes EDTA-complexed heavy metals (e.g., Pb²⁺, Cd²⁺) with >90% efficiency via strong Zr–O–metal interactions .
- Membrane Technology: UiO-66-incorporated cellulose acetate membranes show 30% higher salt rejection in desalination compared to pristine membranes .
In contrast, Fe-BTC and MIL-101 are less viable for water-based applications due to hydrolytic instability, while HKUST-1’s moisture sensitivity limits its use in humid environments .
Biological Activity
Zirconium 1,4-dicarboxybenzene metal-organic framework (MOF), commonly known as UiO-66, has garnered significant attention in recent years due to its unique structural properties and diverse biological applications. This article provides an overview of the biological activity of UiO-66, focusing on its use in drug delivery systems, biosensing applications, and enzyme immobilization.
Structure and Properties of UiO-66
UiO-66 is characterized by its high surface area, tunable pore sizes, and chemical stability. Its framework consists of zirconium oxide clusters linked by 1,4-dicarboxybenzene ligands, which allows for functionalization and modification to enhance its biological activity. The ability to encapsulate various therapeutic agents makes UiO-66 an attractive candidate for drug delivery systems.
Drug Delivery Applications
Recent studies have demonstrated the efficacy of UiO-66 as a drug carrier:
- Letrozole Delivery : A study reported that UiO-66 loaded with letrozole exhibited a significantly slower release profile compared to free letrozole. After 72 hours, only 57.55% of the drug was released from UiO-66 compared to 99.99% from the free form. Furthermore, this formulation increased cytotoxic effects on MCF-7 breast cancer cells, enhancing apoptosis rates and reducing cell migration .
| Parameter | Free Letrozole | UiO-66 Loaded Letrozole |
|---|---|---|
| Drug Release after 72 hours | 99.99% | 57.55% |
| Cytotoxicity | Baseline | Increased |
| Apoptosis Rate | Baseline | Higher |
| Cell Migration | Baseline | Reduced |
Biosensing Applications
UiO-66 has also been employed in electrochemical biosensors due to its excellent adsorption capacity and signal response:
- Electrochemical Biosensors : Research indicates that UiO-66 can serve as a carrier for enzymes and antibodies in biosensors, enhancing sensitivity and specificity. For instance, a biosensor using UiO-66 detected Staphylococcus aureus with a low detection limit of 3 cfu/ml . Additionally, modifications such as proline incorporation have been shown to improve enzyme catalytic activity when immobilized on UiO-66 .
Enzyme Immobilization
The biocompatibility of UiO-66 makes it suitable for enzyme immobilization:
- Enzyme-MOF Combinations : Studies have explored various enzyme-MOF combinations for applications in biocatalysis and medical diagnostics. For example, the immobilization of glucose oxidase on UiO-66 has been evaluated for its application in electrochemical biosensors and biofuel cells . The stability and performance of these enzyme systems are significantly enhanced by the properties of the MOF.
Antibacterial Activity
Recent findings highlight the antibacterial properties of UiO-66 composites:
Q & A
Q. What synthesis parameters critically influence the crystallinity and surface area of UiO-66?
UiO-66 is typically synthesized via hydrothermal methods using zirconium chloride (ZrCl₄) and 1,4-benzenedicarboxylic acid (BDC) in dimethylformamide (DMF). Key parameters include:
- Molar ratios : A 1:1 molar ratio of ZrCl₄ to BDC yields optimal crystallinity .
- Temperature : Synthesis at 120°C produces octahedral crystals with high surface area (~1,100–1,600 m²/g), while higher temperatures (e.g., 140°C) may alter morphology .
- Modulators : Acetic acid or water addition controls defect density and pore structure . Characterization via XRD, SEM, and N₂ adsorption confirms crystallinity and surface properties .
Q. How does UiO-66’s structure confer exceptional chemical and thermal stability?
UiO-66’s stability arises from its Zr₆O₄(OH)₄ octahedral clusters connected by 12 BDC linkers, forming a cubic close-packed framework. The high oxidation state of Zr(IV) and strong Zr–O bonds (hard acid-base interactions) resist hydrolysis and thermal degradation up to 400°C . This stability enables applications in harsh environments (e.g., aqueous media, acidic conditions) .
Q. What analytical techniques are essential for validating UiO-66’s structural integrity?
Core methods include:
- XRD : Confirms cubic crystal structure and phase purity .
- SEM/TEM : Visualizes morphology (e.g., octahedral crystals, amorphous microcrystals) .
- BET analysis : Measures surface area (1,000–1,600 m²/g) and pore size distribution (0.8–1.1 nm) .
- TGA : Assesses thermal stability and linker decomposition thresholds .
Q. What are the primary applications of UiO-66 in environmental remediation?
UiO-66 excels in:
- Heavy metal adsorption : Chelation of EDTA-complexed metals (e.g., Cr, As) via Zr–OH sites .
- Organic pollutant removal : Adsorbs dyes (e.g., methylene blue) through π–π interactions and hydrogen bonding .
- Gas capture : CO₂ adsorption (~2.5 mmol/g at 1 bar) via Lewis acid-base interactions .
Advanced Research Questions
Q. How can defect engineering enhance UiO-66’s catalytic performance?
Controlled defect creation (e.g., missing linkers) generates under-coordinated Zr sites (Zr–OH–Zr), which act as Lewis acid catalysts. Strategies include:
- Modulator-assisted synthesis : Acetic acid reduces linker density, increasing defect concentration .
- Post-synthetic etching : Partial linker removal exposes active sites for reactions like alcohol dehydrogenation or CO₂ fixation . Defect quantification via IR spectroscopy and NH₃-TPD confirms site density and acidity .
Q. What functionalization strategies optimize UiO-66 for targeted pollutant adsorption?
Functionalization enhances selectivity and capacity:
- Amino groups (–NH₂) : Improve heavy metal adsorption via chelation (e.g., Cr(VI) uptake increases by 40% vs. pristine UiO-66) .
- Metal doping (Fe, Cu) : Introduces redox-active sites for photocatalytic degradation of organic pollutants .
- Hybrid composites : Integration with plasmonic nanoparticles (e.g., Pdop@UiO-66) accelerates dye degradation via enhanced charge transfer .
Q. What mechanistic insights explain UiO-66’s adsorption kinetics for complex pollutants?
Adsorption mechanisms depend on pollutant chemistry:
- Heavy metals : EDTA-complexed metals bind to defective Zr–OH sites, with kinetics fitting pseudo-second-order models .
- Dyes : Adsorption follows Langmuir isotherms, driven by electrostatic interactions and pore filling .
- Gases : CO₂ uptake correlates with quadrupole moment and pore size, modeled via Grand Canonical Monte Carlo simulations .
Q. How do synthesis conditions affect micro-/mesopore coexistence in UiO-66?
Pore hierarchy is tuned via:
- Solvent selection : DMF favors micropores, while mixed solvents (e.g., DMF/water) create mesopores .
- Modulators : Trifluoroacetic acid induces mesoporosity by disrupting crystal growth .
- Temperature : Higher synthesis temperatures (≥140°C) reduce micropore volume .
Q. What computational methods model UiO-66’s adsorption behavior?
Key approaches include:
Q. How does UiO-66 integrate with hybrid materials for advanced sensing applications?
UiO-66 serves as a scaffold for hybrid systems:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
